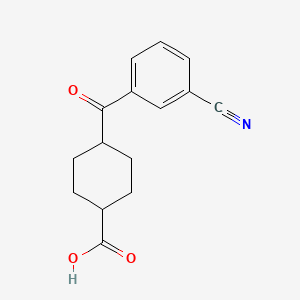

cis-4-(3-Cyanobenzoyl)cyclohexane-1-carboxylic acid

描述

Cis-4-(3-Cyanobenzoyl)cyclohexane-1-carboxylic acid: This compound is characterized by its unique structure, which includes a cyanobenzoyl group attached to a cyclohexane ring, making it an interesting subject for research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(3-Cyanobenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of 3-cyanobenzoyl chloride with cyclohexane-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity .

化学反应分析

Types of Reactions: Cis-4-(3-Cyanobenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyanobenzoyl group to an amine or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

科学研究应用

Medicinal Chemistry Applications

- Anti-inflammatory Properties : Research indicates that derivatives of cis-4-(3-Cyanobenzoyl)cyclohexane-1-carboxylic acid exhibit anti-inflammatory effects, making them candidates for treating conditions like asthma and rheumatoid arthritis. The compound acts as a phosphodiesterase inhibitor, which is crucial in managing inflammation pathways .

- Potential in Cancer Therapy : Preliminary studies suggest that this compound may have antitumor activity. Its structural characteristics allow it to interact with biological targets involved in cancer cell proliferation and survival, although further research is necessary to confirm these effects .

- Bioisosteric Applications : The compound's carboxylic acid group can serve as a bioisosteric replacement for other functional groups in drug design, enhancing the pharmacokinetic properties of various therapeutic agents .

Material Science Applications

- Polymer Chemistry : this compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material strength and stability under varying environmental conditions .

- Photonic Devices : The compound's unique structural features allow it to be explored in the development of photonic materials, particularly those that require specific light absorption or emission characteristics. Research into its photochemical properties is ongoing, with potential applications in sensors and light-emitting devices .

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory efficacy of various derivatives of this compound. Results indicated that certain modifications led to enhanced activity against inflammatory markers in vitro, suggesting a pathway for developing new anti-inflammatory drugs .

Case Study 2: Polymer Development

In a recent investigation into polymer composites, researchers incorporated this compound into a polycarbonate matrix. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional formulations, showcasing the compound's utility in material science applications .

作用机制

The mechanism by which cis-4-(3-Cyanobenzoyl)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

相似化合物的比较

4-(3-Cyanobenzoyl)cyclohexane-1-carboxylic acid: This compound is similar but lacks the cis configuration, which can affect its reactivity and interactions.

3-Cyanobenzoyl derivatives: Other derivatives with different substituents on the benzoyl group can have varying properties and applications.

Uniqueness: Cis-4-(3-Cyanobenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

生物活性

cis-4-(3-Cyanobenzoyl)cyclohexane-1-carboxylic acid is a chiral compound notable for its unique structural features and potential biological activities. This compound, characterized by a cyclohexane ring with a carboxylic acid group and a cyanobenzoyl moiety, has garnered attention for its possible therapeutic applications, particularly in the fields of medicinal chemistry and drug development.

The molecular formula of this compound is , with a molecular weight of approximately 255.32 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects by modulating enzyme activity or binding to various receptors. The exact mechanisms are still under investigation, but preliminary studies suggest that it may influence pathways associated with cell proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds similar to this compound may possess antitumor properties. For instance, studies have highlighted the role of similar compounds in inhibiting the Insulin-like Growth Factor I Receptor (IGF-IR), which is implicated in various proliferative diseases, including cancers such as breast and prostate cancer .

Chiral Properties and Enantiomeric Effects

The presence of a chiral center in this compound suggests that it exists as a mixture of enantiomers, each potentially exhibiting different biological activities. This characteristic is crucial in pharmaceutical applications, where the efficacy and safety profiles of enantiomers can vary significantly.

Case Studies

- Inhibition of IGF-IR : A study explored the effects of related compounds on IGF-IR activity, demonstrating that specific structural modifications could enhance inhibitory effects on tumor cell proliferation .

- Chiral Interaction Studies : Research focusing on the chiral nature of similar compounds has shown that different enantiomers can interact differently with biological targets, leading to varied therapeutic outcomes.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| This compound | Cyclohexane ring with carboxylic acid and cyanobenzoyl moiety | Potential IGF-IR inhibition |

| trans-4-(3-Cyanobenzoyl)cyclohexane-1-carboxylic acid | Stereoisomer with different physical properties | May exhibit distinct anti-proliferative effects |

| cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid | Similar structure but different substitution pattern | Varied reactivity in biological systems |

属性

IUPAC Name |

4-(3-cyanobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c16-9-10-2-1-3-13(8-10)14(17)11-4-6-12(7-5-11)15(18)19/h1-3,8,11-12H,4-7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWENHPGTHKRHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)C2=CC=CC(=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501228070 | |

| Record name | trans-4-(3-Cyanobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736136-08-6 | |

| Record name | trans-4-(3-Cyanobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。